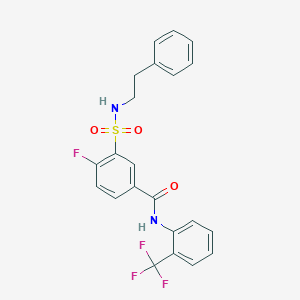

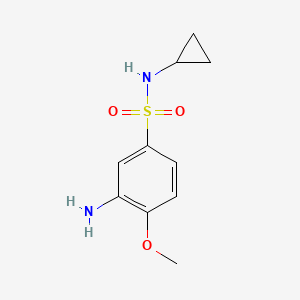

3-amino-N-cyclopropyl-4-methoxybenzene-1-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-amino-N-cyclopropyl-4-methoxybenzene-1-sulfonamide is a chemical compound with the molecular formula C10H14N2O3S . It has a molecular weight of 242.3 . It is a powder at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H14N2O3S/c1-15-10-5-4-8(6-9(10)11)16(13,14)12-7-2-3-7/h4-7,12H,2-3,11H2,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.Physical and Chemical Properties Analysis

This compound is a powder at room temperature .Wissenschaftliche Forschungsanwendungen

Antitumor Sulfonamides : Sulfonamide-focused libraries, including compounds like N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide, have been evaluated for antitumor properties using cell-based screens. Some of these compounds have shown promise as cell cycle inhibitors and have even progressed to clinical trials. These studies emphasize the potential of sulfonamides in treating various cancer types (Owa et al., 2002).

Carbonic Anhydrase Inhibitors : Research on halogenated sulfonamides, including 3-fluoro-5-chloro-4-aminobenzenesulfonamide, has shown their efficacy in inhibiting carbonic anhydrase IX, a tumor-associated isozyme. This suggests potential applications in designing antitumor agents (Ilies et al., 2003).

Heterocyclic Compound Synthesis : The synthesis and characterization of heterocyclic compounds containing a sulfonamide moiety, such as 3-hydroxy-4-aminobenzene sulfonamide derivatives, have been explored. These compounds are of interest due to their potential applications in various fields, including medicinal chemistry (Mohsein et al., 2019).

Microbial Degradation of Sulfonamides : Studies on the microbial degradation of sulfonamides, such as sulfamethoxazole, have revealed unusual pathways initiated by ipso-hydroxylation, followed by fragmentation. This research helps in understanding the environmental persistence and degradation mechanisms of sulfonamide antibiotics (Ricken et al., 2013).

Sulfonamide Group in Drug Design : The sulfonamide group is highlighted as a crucial functional group in drug design. It appears in various forms in many marketed drugs, especially in sulfonamide antibacterials. Understanding the role and safety of this group is essential in medicinal chemistry (Kalgutkar et al., 2010).

Antibiotic Degradation : Research on the oxidation of sulfonamide antibiotics like sulfamethoxazole by chlorine dioxide has provided insights into the kinetics and reaction pathways. This is crucial for understanding the environmental impact and degradation process of these compounds (Ben et al., 2017).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Eigenschaften

IUPAC Name |

3-amino-N-cyclopropyl-4-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3S/c1-15-10-5-4-8(6-9(10)11)16(13,14)12-7-2-3-7/h4-7,12H,2-3,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQJXGGZGZBZOPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NC2CC2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

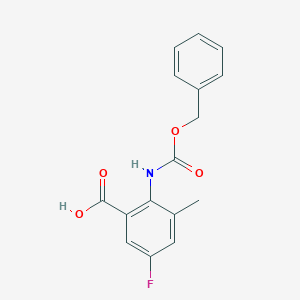

![2-[(E)-2-[3-(trifluoromethyl)phenyl]ethenyl]-1,3-benzoxazole](/img/structure/B2555175.png)

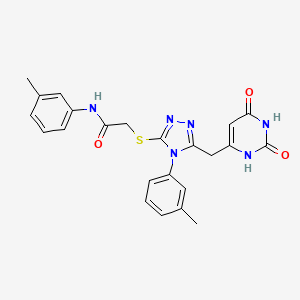

![5-[2-(4-Methoxyphenyl)-2-oxoethyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2555176.png)

![Ethyl 5-methoxybenzo[b]thiophene-2-carboxylate](/img/structure/B2555177.png)

![5-(1,5-dioxa-9-azaspiro[5.5]undecan-9-ylsulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2555180.png)

![N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2555186.png)

![3-(3-Fluorophenyl)-8-((4-fluorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2555189.png)

![4-acetyl-N-[3-(1H-benzimidazol-2-yl)phenyl]benzamide](/img/structure/B2555190.png)